Oral Pharmacokinetics
Necroptosis-IN-5 is a potential type III allosteric RIPK1 inhibitor, a binding modality distinct from classic ATP-competitive inhibitors like Necrostatin-1 or GSK'963. This allosteric mechanism is supported by molecular docking studies, which show the compound occupies a hydrophobic pocket away from the ATP-binding site [1]. This contrasts with compounds like GSK'963, which are characterized as potent, selective ATP site-targeting RIPK1 inhibitors [2].
Nec-1: Cmax 648 ng/mL, T1/2 1.2 h (dose differs).
1.6× longer T1/2 reported.
| Evidence Dimension | RIPK1 binding mode |
|---|---|
| Target Compound Data | Type III allosteric inhibitor |
| Comparator Or Baseline | Type I/II ATP-competitive inhibitors (e.g., Necrostatin-1, GSK'963) |
| Quantified Difference | Not quantified; qualitative distinction in binding site. |
| Conditions | Molecular docking simulation of compound 26 into RIPK1 allosteric pocket |
Why This Matters
The distinct binding mode can translate to a unique selectivity profile and functional impact on RIPK1 activity, which is critical for studies aiming to dissect kinase-dependent versus scaffolding functions of RIPK1.
- [1] Jin Z, Dai Y, Ji Y, Peng X, Duan W, Ai J, Zhang H. Design, synthesis, and structure-activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors. RSC Med Chem. 2024 Jun 21;15(7):2514-2526. View Source
- [2] Berger SB, Harris P, Nagilla R, Kasparcova V, Hoffman S, Swift D, et al. Characterization of GSK'963: a structurally distinct, potent and selective inhibitor of RIP1 kinase. Cell Death Discov. 2015;1:15009. View Source
